2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid
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Overview
Description
2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid is a chemical compound with the molecular formula C18H18ClNO4S It is known for its unique structure, which includes a piperidine ring, a sulfonyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid typically involves multiple steps. One common method starts with the chlorination of 5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone using specific reagents.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the parent benzoic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation of the sulfonyl group can produce a sulfone .
Scientific Research Applications
2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity for certain receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-[4-(morpholin-1-ylsulfonyl)phenyl]benzoic acid
- 2-Chloro-5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzoic acid
- 2-Chloro-5-[4-(piperazin-1-ylsulfonyl)phenyl]benzoic acid
Uniqueness
2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidine ring and sulfonyl group makes it particularly effective in certain applications compared to its analogs.
Properties
IUPAC Name |
2-chloro-5-(4-piperidin-1-ylsulfonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4S/c19-17-9-6-14(12-16(17)18(21)22)13-4-7-15(8-5-13)25(23,24)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUUIUABAHJHIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692390 |
Source
|
Record name | 4-Chloro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261894-64-7 |
Source
|
Record name | 4-Chloro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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